17-(2-methylpropyl)-13-(2-morpholin-4-ylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
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Overview
Description
The compound 17-(2-methylpropyl)-13-(2-morpholin-4-ylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one is a complex organic molecule characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(2-methylpropyl)-13-(2-morpholin-4-ylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one typically involves multiple steps, starting from simpler organic precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe for studying cellular processes and interactions. Its ability to interact with specific biomolecules makes it valuable for investigating biological pathways.
Medicine
In medicine, this compound has potential therapeutic applications. Its interactions with molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of high-performance products.
Mechanism of Action
The mechanism by which 17-(2-methylpropyl)-13-(2-morpholin-4-ylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5,5-dimethyl-N-(3-morpholin-4-ylpropyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine
- 5,5-dimethyl-N-(2-methylpropyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine
- 5,5-dimethyl-15-morpholin-4-yl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene
Uniqueness
What sets 17-(2-methylpropyl)-13-(2-morpholin-4-ylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one apart from similar compounds is its specific combination of functional groups and tetracyclic structure. This unique configuration allows for distinct interactions with molecular targets, leading to its diverse applications in various fields.
Properties
Molecular Formula |
C22H26N6O2 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
17-(2-methylpropyl)-13-(2-morpholin-4-ylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C22H26N6O2/c1-15(2)13-28-20-18(19-21(28)25-17-6-4-3-5-16(17)24-19)22(29)27(14-23-20)8-7-26-9-11-30-12-10-26/h3-6,14-15H,7-13H2,1-2H3 |
InChI Key |
UZEDOLZGHXNXQZ-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=C(C3=NC4=CC=CC=C4N=C31)C(=O)N(C=N2)CCN5CCOCC5 |
Canonical SMILES |
CC(C)CN1C2=C(C3=NC4=CC=CC=C4N=C31)C(=O)N(C=N2)CCN5CCOCC5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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